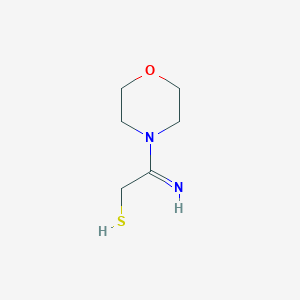
(2E,2'E)-Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate is an organic compound that belongs to the class of diacrylates It is characterized by the presence of two ethyl acrylate groups connected through a phenylazanediyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of terephthalaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution at room temperature, and the product is isolated by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacrylic acids.
Reduction: Reduction reactions can convert the acrylate groups to alcohols.
Substitution: The phenylazanediyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diacrylic acids.
Reduction: Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mécanisme D'action
The mechanism by which (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylazanediyl linkage can facilitate binding to specific molecular targets, while the diacrylate groups can participate in covalent interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,2’E)-Dimethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate: Similar structure but with methyl groups instead of ethyl groups.
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(3,1-phenylene))diacrylate: Similar structure but with a different phenylene linkage.
Uniqueness
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate is unique due to its specific phenylazanediyl linkage and ethyl acrylate groups, which confer distinct chemical and physical properties. These features make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C28H27NO4 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
ethyl (E)-3-[4-(N-[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]anilino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C28H27NO4/c1-3-32-27(30)20-14-22-10-16-25(17-11-22)29(24-8-6-5-7-9-24)26-18-12-23(13-19-26)15-21-28(31)33-4-2/h5-21H,3-4H2,1-2H3/b20-14+,21-15+ |
Clé InChI |
SLZAXYZPVASYFN-OZNQKUEASA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C(=O)OCC)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)







![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)
